Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride
Description
Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride is a synthetic organic compound featuring a butanoate ester backbone substituted with a phenoxy group containing nitro, methoxy, and aminoethyl moieties. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.
Key structural features include:
- Nitro group at the 5-position of the phenoxy ring, which influences electronic properties and reactivity.
- Methoxy group at the 2-position, contributing to steric and electronic effects.
- 1-Aminoethyl side chain, which may participate in hydrogen bonding or serve as a site for further functionalization.
- Butanoate ester, a common motif in prodrug design to improve bioavailability.
Properties
IUPAC Name |
methyl 4-[4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-9(15)10-7-12(20-2)13(8-11(10)16(18)19)22-6-4-5-14(17)21-3;/h7-9H,4-6,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDOKDCGFUIFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride (CAS: 1383543-83-6) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H21ClN2O6
- Molecular Weight : 348.78 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. The compound is believed to interact with serotonin receptors, influencing serotonergic signaling pathways, which are crucial in mood regulation and various neuropsychological conditions.
Neuropharmacological Effects
Research indicates that compounds similar to this compound demonstrate significant neuropharmacological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Similar nitrophenol derivatives have been documented to exhibit activity against various bacterial strains, indicating potential for further research into its use as an antibacterial agent.
Study 1: Serotonergic Activity
A study conducted on structurally related compounds demonstrated that they could substitute for serotonin in trained animal models, indicating their potential as serotonergic agents . This suggests that this compound may also share such properties.
Study 2: Antimicrobial Assessment
In vitro assessments of nitrophenol derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar nitro and methoxy groups were tested against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into the specific efficacy of this compound .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7, )
Structural Differences :
- Substituents: Compound 7 has a 2-fluoro-4-nitrophenoxy group instead of the 2-methoxy-5-nitro-4-(1-aminoethyl)phenoxy group in the target compound.
- Core Structure: Compound 7 uses a picolinamide backbone, whereas the target compound employs a butanoate ester.
Reactivity :
- The fluoro group in Compound 7 increases electrophilicity at the para-nitro position, favoring SNAr reactions.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (Patent Compound, )
Structural Differences :
- Backbone: The patent compound features a branched dimethyl butanoate ester, whereas the target compound has a linear butanoate ester.
- Functional Groups: The patent compound includes a methylamino group instead of the aminoethyl-phenoxy system.
Physicochemical Properties :
- Solubility : Both compounds form hydrochloride salts to improve aqueous solubility.
- Stability : The nitro group in the target compound may reduce stability under basic conditions compared to the patent compound’s dimethyl structure.
Spectral Data :
Research Findings and Key Insights
Pharmacological Potential
- Nitroaromatic compounds (e.g., the target compound) are often explored for antimicrobial or anticancer activity due to their redox-active properties.
Q & A
Q. What are the recommended multi-step synthetic routes for Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves sequential functionalization of a nitroaromatic core. A proposed route includes:
Nitro-group introduction : Electrophilic nitration of a methoxy-substituted aromatic precursor under controlled acidic conditions.
Ether linkage formation : Coupling the nitroaromatic intermediate with a butanoate ester via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in DMF .
Aminoethyl group installation : Reductive amination or azide reduction (e.g., Staudinger reaction) to introduce the 1-aminoethyl moiety, followed by HCl salt formation.
- Optimization : Use statistical design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying critical parameters (e.g., reaction time for SNAr step) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm), nitro group proximity (deshielded aromatic protons), and ester carbonyl (δ ~170 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
- FT-IR : Detect nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) stretches.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding in the hydrochloride salt .
Q. What are the key physicochemical properties influencing solubility and stability in biological assays?
- Methodology :
- Solubility : Perform pH-dependent solubility studies (e.g., shake-flask method) in buffers (pH 1–7.4) due to the compound’s ionizable amine group. Use HPLC-UV to quantify solubility .
- Stability : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor degradation via LC-MS; hydrolytic cleavage of the ester group is a likely degradation pathway .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes inhibited by nitroaromatics). Focus on optimizing the aminoethyl group’s orientation for hydrogen bonding .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and nitro group charge density to prioritize derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Compare protocols for inconsistencies (e.g., cell line variability, serum concentration). Replicate studies under controlled conditions (e.g., fixed ATP levels in kinase assays).
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., ester hydrolysis products) .
- Positive controls : Include structurally analogous compounds (e.g., ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride) to benchmark activity .
Q. How can the compound’s reactivity with biomolecules (e.g., thiols in proteins) be systematically characterized?
- Methodology :
- Thiol trapping experiments : Incubate the compound with glutathione (GSH) or cysteine-containing peptides. Monitor adduct formation via LC-MS and quantify kinetics using pseudo-first-order rate constants .
- Differential scanning calorimetry (DSC) : Assess thermal stability changes when the compound interacts with lysozyme or albumin, indicating binding-induced conformational shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
